
1,1-Diiodo-2,2-dimethylpropane
Übersicht
Beschreibung
1,1-Diiodo-2,2-dimethylpropane is an organic compound with the molecular formula C5H10I2. It belongs to the category of halogenated hydrocarbons . It is used in various chemical reactions and is a useful research chemical .
Synthesis Analysis
The synthesis of 1,1-Diiodo-2,2-dimethylpropane involves the reaction with indium powder in N,N-dimethylformamide (DMF) . The exact details of the synthesis process are not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of 1,1-Diiodo-2,2-dimethylpropane consists of a propane molecule where two of the hydrogen atoms are replaced by iodine atoms . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1,1-Diiodo-2,2-dimethylpropane has a melting point of approximately 9°C and a boiling point of 100°C at 0.3 mmHg . It has a density of 2.138 g/mL at 25°C and a refractive index of 1.605 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
1,1-Diiodo-2,2-dimethylpropane has been utilized in the synthesis of novel iodine inclusion compounds. Megen, Jablonka, and Reiss (2014) described the formation of a new polyiodide using 2,2-dimethylpropane-1,3-diamine, highlighting its structural uniqueness through spectroscopic and powder diffraction methods (Megen, Jablonka, & Reiss, 2014).
Organic Synthesis
In organic synthesis, 1,1-Diiodo-2,2-dimethylpropane plays a key role. Barrionuevo, Schmidt, and Argüello (2016) demonstrated its use in forming cyclic 1,4-dicarbonyl compounds through the dimerization of ketone enolate anions (Barrionuevo, Schmidt, & Argüello, 2016).
Catalysis in Hydrocarbon Conversion
Janssens and Zaera (2002) explored its role in hydrocarbon catalytic processes, particularly in oil reforming. They studied its chemistry on a Pt(111) surface, revealing insights into the activation of C–I bonds and formation of certain intermediates (Janssens & Zaera, 2002).
Vibrational Spectroscopy and Molecular Structure
Powell, Klaeboe, Saebo, and Crowder (1983) conducted a study on vibrational spectra and conformational behavior of related compounds, providing valuable data for understanding the molecular structure and behavior of such compounds (Powell, Klaeboe, Saebo, & Crowder, 1983).
Fluorescent Sensors for Carbohydrates
Zheng, Reid, Lin, and Wang (2006) reported on the microwave-assisted synthesis of ethynylarylboronates for the construction of boronic acid-based fluorescent sensors, highlighting the utility of 1,1-Diiodo-2,2-dimethylpropane derivatives in this area (Zheng, Reid, Lin, & Wang, 2006).
Novel Routes in Organic Synthesis
Giri, Wasa, Breazzano, and Yu (2006) described a novel route for synthesizing cyclopropane derivatives using 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines, showcasing another application in complex organic synthesis (Giri, Wasa, Breazzano, & Yu, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1-diiodo-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10I2/c1-5(2,3)4(6)7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETJKCOBPFKLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399499 | |
| Record name | 1,1-Diiodo-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diiodo-2,2-dimethylpropane | |
CAS RN |
2443-89-2 | |
| Record name | 1,1-Diiodo-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Diiodo-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



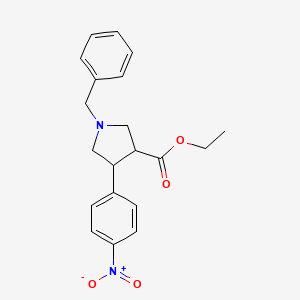
![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)

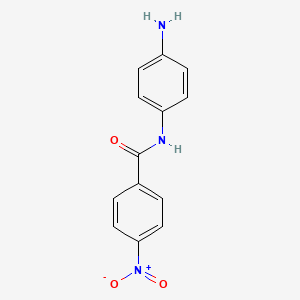
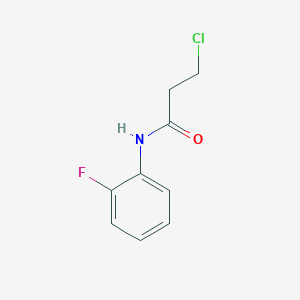
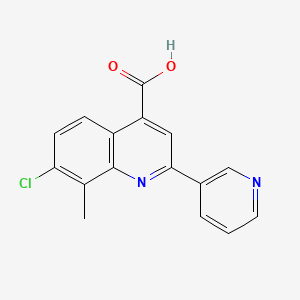
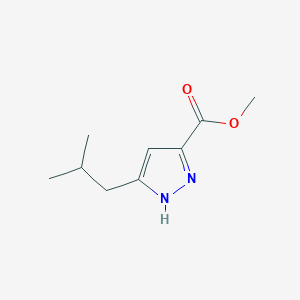
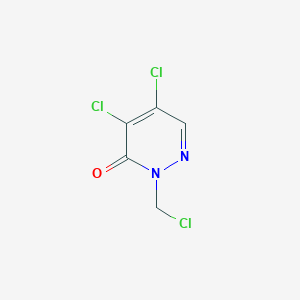
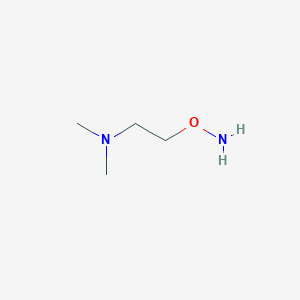
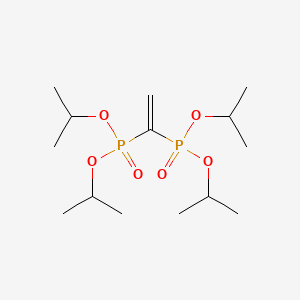

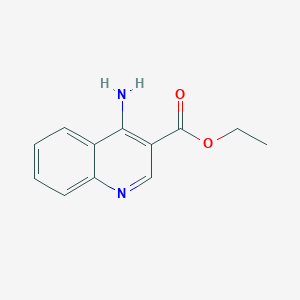
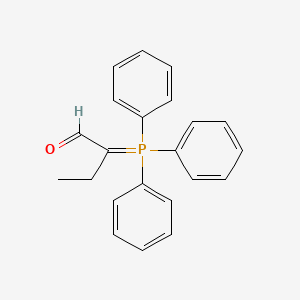
![5-Boc-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1608493.png)